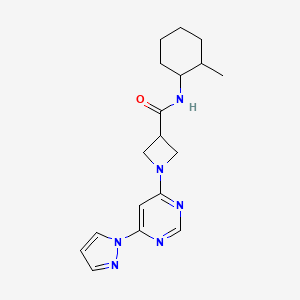

![molecular formula C7H6IN3 B2934790 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1160502-46-4](/img/structure/B2934790.png)

4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine

Descripción general

Descripción

“4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 1160502-46-4 . It has a molecular weight of 259.05 . The compound is usually stored at a temperature of 4°C and is available in the form of a powder .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . One of the synthetic strategies involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available resources.Aplicaciones Científicas De Investigación

Synthesis of New Heterocyclic Compounds

4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine serves as a precursor in the synthesis of a wide range of heterocyclic compounds. For example, Ghattas et al. (2003) demonstrated its utility in synthesizing pyrazolopyridines, pyrazolothienopyridines, and other derivatives through reactions with methyl iodide, leading to compounds with potential applications in medicinal chemistry and material science Ghattas, A. B., Khodairy, A., Abdrahman, M., & Younes, S. (2003).

Biomedical Applications

In the realm of biomedical research, 1H-Pyrazolo[3,4-b]pyridines, including 4-iodo-5-methyl derivatives, have been extensively studied for their therapeutic potentials. A review by Donaire-Arias et al. (2022) covers the synthesis of over 300,000 such compounds, discussing their applications in various biomedical fields, highlighting the chemical diversity and versatility of these molecules Donaire-Arias, A., Montagut, A. M., de la Bellacasa, R. P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. (2022).

Green Chemistry Approaches

The synthesis of this compound derivatives has also been explored through green chemistry approaches. Gálvez et al. (2014) reported a microwave-assisted, iodine-mediated cyclocondensation method that offers an environmentally friendly and efficient pathway for preparing these compounds, showcasing the advancements in sustainable chemistry practices Gálvez, J., Quiroga, J., Insuasty, B., & Abonía, R. (2014).

Catalytic and Coordination Chemistry

Moreover, these compounds play a significant role in catalytic and coordination chemistry. Han et al. (2009) synthesized a series of pyrazolin-4-ylidenes starting from 4-iodo derivatives, which showed varied catalytic activities in cross-coupling reactions. This research demonstrates the potential of this compound derivatives in developing new catalytic systems Han, Y., Lee, L., & Huynh, H. (2009).

Material Science Applications

In material science, these compounds are investigated for their properties and applications in creating new materials. Huang et al. (2013) explored Pt(II) complexes with pyrazolyl pyridine chelates for their mechanoluminescent properties and application in white OLEDs, indicating the potential of this compound derivatives in advanced material applications Huang, L., Tu, G., Chi, Y., Hung, W., Song, Y., Tseng, M., Chou, P., Lee, G., Wong, K., Cheng, S., & Tsai, W. (2013).

Safety and Hazards

The compound has been classified with the signal word ‘Warning’ and it comes with several hazard statements including H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been associated with a variety of biological activities, suggesting they interact with multiple targets .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, suggesting a broad range of potential effects .

Result of Action

Related compounds have been shown to exhibit various biological activities, suggesting a range of potential effects .

Propiedades

IUPAC Name |

4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-4-2-9-7-5(6(4)8)3-10-11-7/h2-3H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWWEASUDFBAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1I)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160502-46-4 | |

| Record name | 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

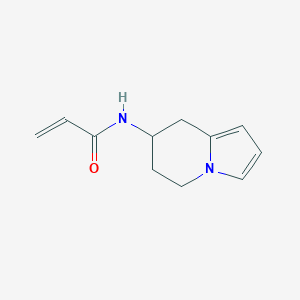

![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2934707.png)

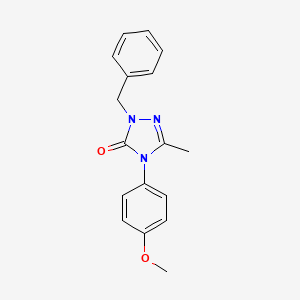

![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)

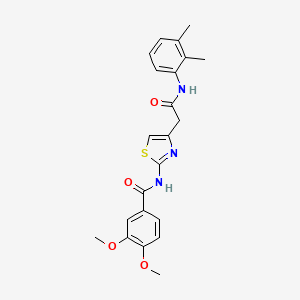

![2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2934712.png)

![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2934715.png)

![2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2934719.png)

![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2934721.png)

![3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B2934723.png)

![Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2934724.png)